molecular formula C15H15NO2 B3277374 4-Aminobenzoic acid 2-phenylethyl ester CAS No. 65849-70-9

4-Aminobenzoic acid 2-phenylethyl ester

Cat. No. B3277374
CAS RN: 65849-70-9
M. Wt: 241.28 g/mol
InChI Key: XTWHRLFPPFKGJK-UHFFFAOYSA-N
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Description

“4-Aminobenzoic acid 2-phenylethyl ester” is a compound that combines the structures of 4-aminobenzoic acid and 2-phenylethyl ester . 4-Aminobenzoic acid, also known as para-aminobenzoic acid or PABA, is an organic compound with the formula H2NC6H4CO2H . It is a white solid, although commercial samples can appear gray . It consists of a benzene ring substituted with amino and carboxyl groups . The compound occurs extensively in the natural world .


Synthesis Analysis

The synthesis of 4-Aminobenzoic acid 2-phenylethyl ester involves several steps including alkylation, esterification, and another alkylation . The process is characterized by simple operation, high total yields, and mild reaction conditions . Esterification of the 4-aminobenzoic acid moiety affords methyl ester analogues .


Molecular Structure Analysis

The molecular structure of 4-Aminobenzoic acid 2-phenylethyl ester can be represented by the formula C15H15NO2 . It is a derivative of 4-aminobenzoic acid and 2-phenylethyl ester .

Safety and Hazards

The safety data sheet for 4-Aminobenzoic acid indicates that it may form combustible dust concentrations in air . It is also known to be harmful to aquatic life with long-lasting effects .

Future Directions

The vast spectrum of biological activity of derivatives of PABA makes it attractive for developing novel antimicrobial agents . This suggests that 4-Aminobenzoic acid 2-phenylethyl ester and its derivatives could have potential applications in the development of new antimicrobial agents .

properties

IUPAC Name

2-phenylethyl 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWHRLFPPFKGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzoic acid 2-phenylethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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